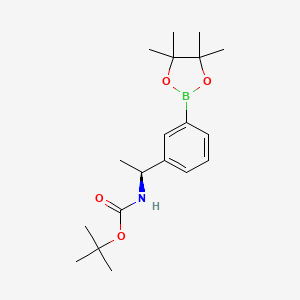
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is an organic compound that features a bromomethyl group attached to a cyclopropane ring, which is further connected to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine (Et3N). This reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclopropylmethyl-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-(Hydroxy(cyclopropyl)methyl)-4-fluorobenzene, 1-(Cyano(cyclopropyl)methyl)-4-fluorobenzene, and various amine derivatives.
Oxidation: Products include 1-(Cyclopropylmethyl)benzene-4-carboxylic acid and related ketones.
Reduction: The major product is cyclopropylmethyl-4-fluorobenzene.
Scientific Research Applications
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene exerts its effects involves the interaction of its bromomethyl and fluorobenzene groups with molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. The fluorobenzene ring can participate in π-π stacking interactions, enhancing the binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Bromo(cyclopropyl)methyl)benzene: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-(Bromo(cyclopropyl)methyl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological activity.
1-(Bromo(cyclopropyl)methyl)-4-methylbenzene: The presence of a methyl group instead of fluorine affects its steric and electronic properties.
Uniqueness
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is unique due to the presence of both a bromomethyl group and a fluorobenzene ring. This combination imparts distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
1-[bromo(cyclopropyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2 |
InChI Key |
LHLGWDHQKYXADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)





![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
